molecular formula C5H12Cl2N2 B11821240 2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride

2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride

Cat. No.: B11821240
M. Wt: 171.07 g/mol
InChI Key: VJMFCDJODLBJSY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydropyridin-6-amine typically involves the reduction of pyridine derivatives. One common method is the partial reduction of pyridinium salts using borohydride reagents . Another approach involves the use of pentanediamine, which is heated in an aqueous or organic solvent solution to yield 2,3,4,5-Tetrahydropyridine .

Industrial Production Methods

Industrial production of 2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride often employs green chemistry principles, focusing on high conversion efficiency and environmentally friendly processes. The use of pentanediamine as a raw material is advantageous due to its availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under mild conditions, making them suitable for large-scale industrial applications .

Major Products

The major products formed from these reactions include pyridine and piperidine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyridin-6-amine involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or mimic neurotransmitter activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydropyridin-6-amine;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H12Cl2N2

Molecular Weight

171.07 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridin-6-amine;dihydrochloride

InChI

InChI=1S/C5H10N2.2ClH/c6-5-3-1-2-4-7-5;;/h1-4H2,(H2,6,7);2*1H

InChI Key

VJMFCDJODLBJSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)N.Cl.Cl

Origin of Product

United States

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